molecular formula C14H16N2O2S B2896122 (4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid CAS No. 95546-61-5

(4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid

Cat. No. B2896122
CAS RN: 95546-61-5
M. Wt: 276.35
InChI Key: CRRQXMIAUUQUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid, also known as CITEASA, is an organic compound that has been studied extensively for its potential applications in the fields of medicine and biochemistry. CITEASA is a derivative of isoquinoline, a type of heterocycle that is found in many natural compounds and drugs. CITEASA has been found to possess a variety of biochemical and physiological effects that have been explored in numerous scientific studies.

Scientific Research Applications

Matrix-Assisted Laser Desorption Ionization

The compound has been utilized in research involving matrix-assisted laser desorption ionization-mass spectrometry (MALDI-MS) and MALDI-MS imaging. This application is significant for analyzing small molecule drugs and endogenous compounds, where it helps in unmasking and imaging signals directly from biological tissue sections that are otherwise obscured due to interference from matrix ion clusters and fragment peaks (Shariatgorji et al., 2012).

Synthesis of Isoquinoline Derivatives

Isoquinoline derivatives, which are significant in various chemical and pharmacological studies, have been synthesized using reactions involving isoquinoline and cyanoacetic acid. This includes the formation of various 1-substituted isoquinolines and N-ylides under different reaction conditions (Funakoshi et al., 1984).

Preparation of Benz[f]isoquinolines

The compound has been used in the preparation of benz[f]isoquinolines, a process involving the condensation of ethyl cyanoacetate with salicylaldehyde or 3-methoxysalicylaldehyde. This synthesis is crucial for the formation of various substituted benz[f]isoquinolines, which are of interest in chemical research (Sakurai et al., 1970).

Development of Cardiotonic Agents

In the field of medicinal chemistry, this compound has been used in the synthesis of a series of 1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinones and related compounds, which showed positive inotropic activity, being potent cardiotonic agents (Kaiho et al., 1989).

Synthesis of Tetrahydropyrrolo[2,1-a]isoquinolines

This compound has been used in the synthesis of tetrahydropyrrolo[2,1-a]isoquinolines, achieved through 1,3-dipolar cycloaddition reactions. These compounds are valuable in the search for new indolizine derivatives, illustrating the compound's role in organic synthesis and drug discovery (Caira et al., 2014).

properties

IUPAC Name

2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-12-10-6-4-3-5-9(10)11(7-15)14(16-12)19-8-13(17)18/h2-6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRQXMIAUUQUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid

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